![molecular formula C10H8O3S B1290379 7-羟基苯并[b]噻吩-2-甲酸甲酯 CAS No. 761428-40-4](/img/structure/B1290379.png)

7-羟基苯并[b]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

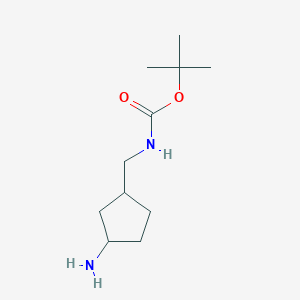

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in various chemical reactions and syntheses. The hydroxybenzo[b]thiophene moiety serves as an important intermediate in the synthesis of more complex sulfur-containing heterocycles .

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives has been explored through various methods. For instance, the Buchwald-Hartwig cross-coupling reaction has been employed to prepare 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which are closely related to the target molecule . Additionally, the Gewald three-component reaction has been used to synthesize alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which could potentially be modified to obtain the methyl 7-hydroxybenzo[b]thiophene-2-carboxylate .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The position of substituents on the phenyl ring, as well as the presence of a pyridine ring, can significantly influence the properties of these molecules. The structure-activity relationships (SARs) have been established for some derivatives, indicating the importance of molecular structure in determining biological activity .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions. For example, the hydroxy group in hydroxybenzo[b]thiophenes can be converted into O-carbamate, which can then be used in directed metallation to introduce substituents regioselectively . Other reactions include bromination, nitration, and acetylation, which have been investigated for different benzo[b]thiophene derivatives, leading to various substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their reactivity and stability. For instance, the introduction of a hydroxy group can increase the compound's reactivity, as seen in the synthesis of 7-hydroxybenzo[b]thiophene derivatives . The antioxidant properties of some derivatives have been evaluated, and their effectiveness can be quantified using EC50 values, which measure the concentration required to achieve half-maximal effect .

科学研究应用

合成与化学转化

苯并[b]噻吩衍生物的合成: 7-羟基苯并[b]噻吩-2-甲酸甲酯是合成各种苯并[b]噻吩衍生物的关键中间体。例如,它的羟基可以转化为 O-氨基甲酸酯,促进通过定向金属化对取代基进行区域控制引入。这种多功能性突出了它在构建具有多种化学应用潜力的稠合硫杂环中的重要性 (Wahidulla & Bhattacharjee, 2013).

化学转化: 羟基苯并[b]噻吩衍生物的化学反应性允许进行一系列取代反应,从而获得各种功能化化合物。这些化学转化包括亲电取代、亲核取代和克莱森重排,证明了该化合物作为进一步合成精制的通用化学构建块的用途 (Clarke, Scrowston, & Sutton, 1973).

药理学相关性

- 药理活性物质的开发: 对 7-羟基苯并[b]噻吩-2-甲酸甲酯衍生物的合成和结构修饰的研究已经导致了具有有前途的药理学特征的化合物的鉴定。例如,已经评估了衍生物对 5-LOX/COX 等酶的抑制活性,突出了从这些化学框架开发新的治疗剂的潜力 (Hansen et al., 2012).

属性

IUPAC Name |

methyl 7-hydroxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLYJXEIPUNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)